molecular formula C24H26BrF3N6OS B10961519 1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[4-(3-bromobenzyl)piperazin-1-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B10961519
M. Wt: 583.5 g/mol
InChI Key: HNRSTWJYGLAXQH-UHFFFAOYSA-N
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Description

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzyl group, a piperazine ring, a pyrazole ring, and a pyrimidine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bromobenzyl piperazine intermediate, followed by the introduction of the pyrazole and pyrimidine rings through a series of nucleophilic substitution and coupling reactions. The final step involves the formation of the ethanone moiety, which is achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobenzyl)piperidine: Shares the bromobenzyl group but lacks the pyrazole and pyrimidine rings.

    1-(4-Bromobenzyl)piperazine: Similar structure but with a different substitution pattern on the benzyl group.

Uniqueness

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H26BrF3N6OS

Molecular Weight

583.5 g/mol

IUPAC Name

1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C24H26BrF3N6OS/c1-3-34-14-19(16(2)31-34)20-12-21(24(26,27)28)30-23(29-20)36-15-22(35)33-9-7-32(8-10-33)13-17-5-4-6-18(25)11-17/h4-6,11-12,14H,3,7-10,13,15H2,1-2H3

InChI Key

HNRSTWJYGLAXQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)CC4=CC(=CC=C4)Br)C(F)(F)F

Origin of Product

United States

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